Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C16H15NO3 It is a derivative of biphenyl, featuring an acetylamino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Acetylamino Group: The acetylamino group can be introduced through an acetylation reaction, where an amine group on the biphenyl core reacts with acetic anhydride.
Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative of the biphenyl with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The acetylamino group can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(acetylamino)benzoate: Similar structure but lacks the biphenyl core.
4-Acetylamino-1,1’-biphenyl: Similar structure but lacks the carboxylate ester group.
Uniqueness
Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate is unique due to the combination of the biphenyl core, acetylamino group, and carboxylate ester group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 3-(4-acetamidophenyl)benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-8-6-12(7-9-15)13-4-3-5-14(10-13)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
InChI Key |
ZVQBIAKEBSBNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
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